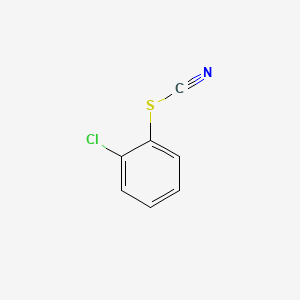
Thiocyanic acid, 2-chlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-chlorophenyl ester is an organic compound with the molecular formula C7H4ClNOS It is an ester of thiocyanic acid and 2-chlorophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-chlorophenyl ester typically involves the reaction of 2-chlorophenol with thiocyanic acid or its derivatives. One common method is the reaction of 2-chlorophenol with potassium thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{C}_6\text{H}_4\text{ClOH} + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{ClOCN} + \text{KOH} ]
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-chlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the ester can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Products include substituted phenyl esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-chlorophenyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-chlorophenyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can participate in various chemical reactions, including nucleophilic attack and redox reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, phenyl ester
- Thiocyanic acid, 2-propenyl ester
- Thiocyanic acid, methyl ester
Uniqueness
Thiocyanic acid, 2-chlorophenyl ester is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties compared to other thiocyanic acid esters.
Propiedades
Número CAS |
2457-37-6 |
|---|---|
Fórmula molecular |
C7H4ClNS |
Peso molecular |
169.63 g/mol |
Nombre IUPAC |
(2-chlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H |
Clave InChI |
GTRNNEIZBMNFFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)SC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


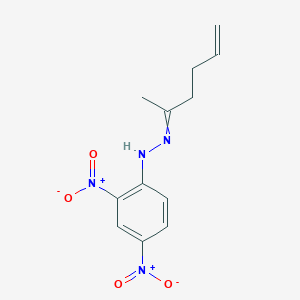
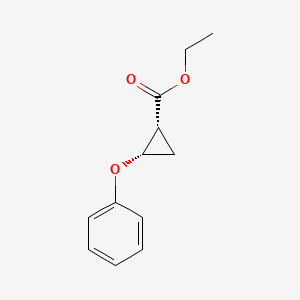
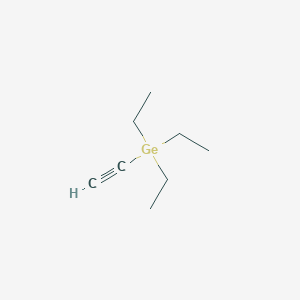
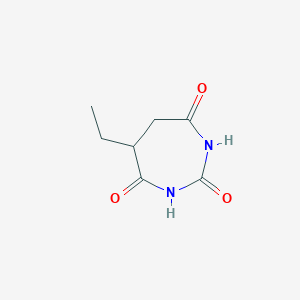
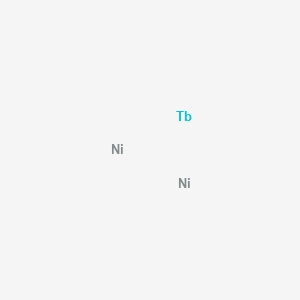
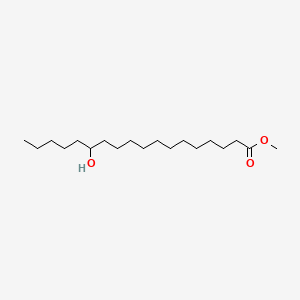
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)


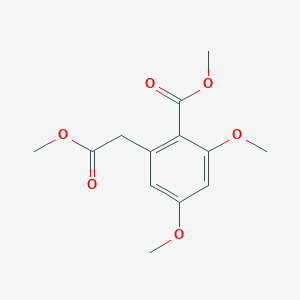
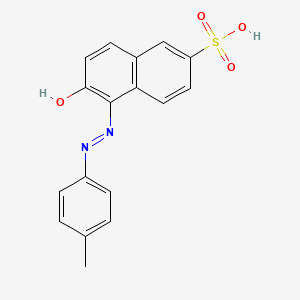

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

